![molecular formula C14H9F6NO B1598105 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline CAS No. 57688-35-4](/img/structure/B1598105.png)
4-[3,5-Bis(trifluoromethyl)phenoxy]aniline
説明
“4-[3,5-Bis(trifluoromethyl)phenoxy]aniline” is a synthetic compound with the molecular formula C14H9F6NO . It has gained attention in the scientific community due to its unique properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of “4-[3,5-Bis(trifluoromethyl)phenoxy]aniline” consists of a central aniline group attached to a phenoxy group, which in turn is substituted with two trifluoromethyl groups . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
“4-[3,5-Bis(trifluoromethyl)phenoxy]aniline” has a molecular weight of 321.22 g/mol . Other physical and chemical properties such as boiling point, melting point, and density are not explicitly mentioned in the retrieved papers.科学的研究の応用
Catalyst in Organic Synthesis
4-[3,5-Bis(trifluoromethyl)phenoxy]aniline has been utilized as a monodentate transient directing group in palladium-catalyzed dehydrogenative cross-coupling processes. This application showcases its efficacy in synthesizing diverse 9-fluorenones with excellent regioselectivities and broad functional group compatibility (Wang et al., 2019).
Synthesis of Novel Pesticides
In the development of novel pesticides, 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline plays a crucial role. It is used as an intermediate in the synthesis of pesticides like bistrifluron, which has shown potent growth-retarding activity against pests (Liu An-chan, 2015).
Photophysical and Photochemical Properties
This compound has been incorporated in the synthesis of zinc(II) and chloroindium(III) phthalocyanines, contributing to their photophysical and photochemical properties. Such applications are significant in photocatalytic processes like photodynamic therapy for cancer (Ahmetali et al., 2019).
Antiproliferative Activity Studies
Studies on Cu(II) and Pd(II) complexes with F, CF3 bearing 3,5-di-tert-butylsalicylaldimines, which utilize derivatives of 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline, have shown potential in antiproliferative activities against certain cell lines. This indicates its potential application in cancer research and drug development (Kasumov et al., 2016).
Development of Nanofiltration Membranes
This compound has been used in the synthesis of novel sulfonated thin-film composite nanofiltration membranes. These membranes demonstrate improved water flux and are effective in treating dye solutions, showcasing the compound's utility in environmental and water treatment technologies (Liu et al., 2012).
Synthesis of Polyetherimides
The synthesis of polyetherimides containing multiple ether linkages and pendent pentadecyl chains has employed 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline. These materials have potential applications in industries due to their solubility and thermal properties (Tawade et al., 2015).
Electropolymerization for Electrochromic Materials
4-[3,5-Bis(trifluoromethyl)phenoxy]aniline derivatives have been used in the synthesis of novel aromatic polyurethanes. These materials exhibit stable and reversible electrochromic properties, indicating their potential use in smart window technologies and memory devices (Ji et al., 2016).
DNA Interaction and Antioxidant Studies
Compounds derived from this chemical have been studied for their interactions with DNA and antioxidant activities. This research is essential in understanding the bioactive properties of such compounds and their potential medicinal applications (Wang et al., 2013).
Safety And Hazards
According to the Safety Data Sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling "4-[3,5-Bis(trifluoromethyl)phenoxy]aniline" . In case of accidental release, it’s advised to prevent further spillage or leakage and avoid discharge into the environment .
特性
IUPAC Name |
4-[3,5-bis(trifluoromethyl)phenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6NO/c15-13(16,17)8-5-9(14(18,19)20)7-12(6-8)22-11-3-1-10(21)2-4-11/h1-7H,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVAZFXYMGPKBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372414 | |
| Record name | 4-[3,5-bis(trifluoromethyl)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3,5-Bis(trifluoromethyl)phenoxy]aniline | |
CAS RN |
57688-35-4 | |
| Record name | 4-[3,5-Bis(trifluoromethyl)phenoxy]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57688-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3,5-bis(trifluoromethyl)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(2-Thienyl)-1,3-thiazol-4-YL]methanol](/img/structure/B1598025.png)
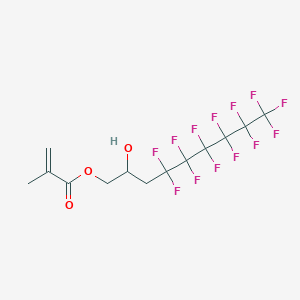
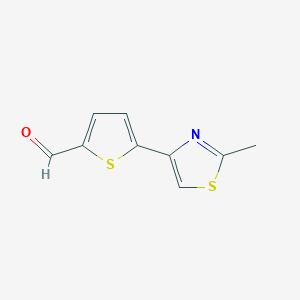
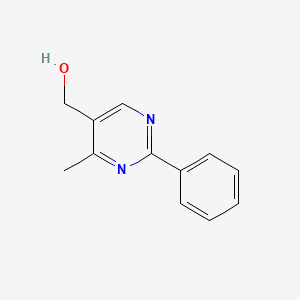
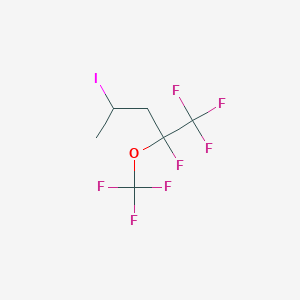
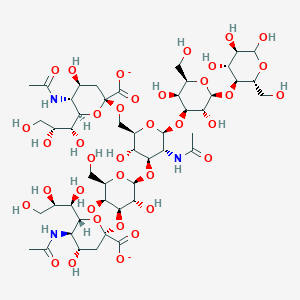
![[4-(5-Methyl-tetrazol-1-yl)-phenyl]-acetic acid](/img/structure/B1598033.png)
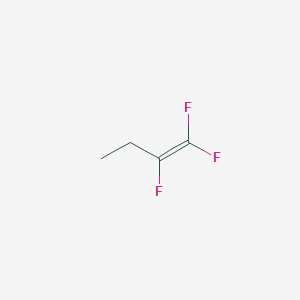
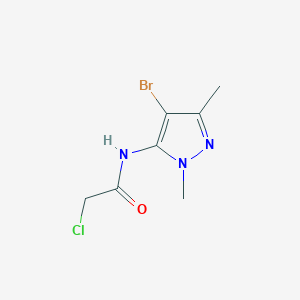
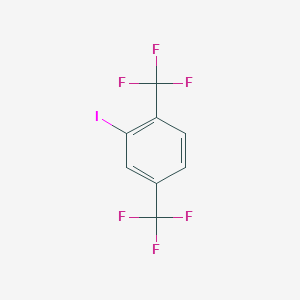
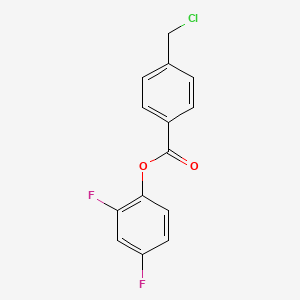

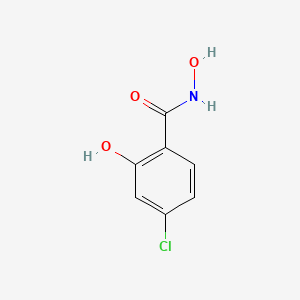
![Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B1598045.png)